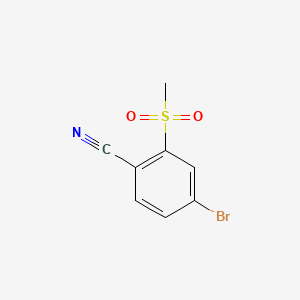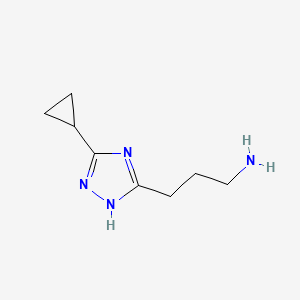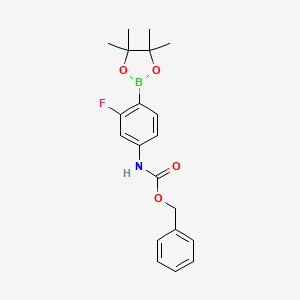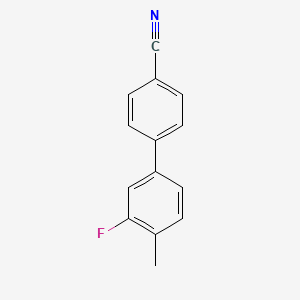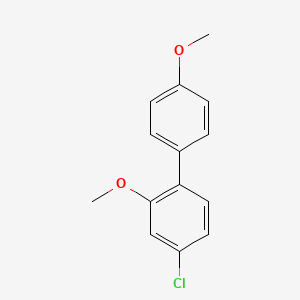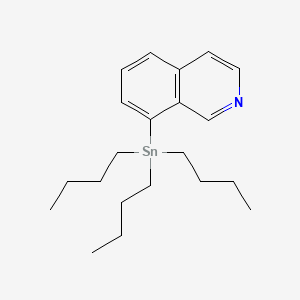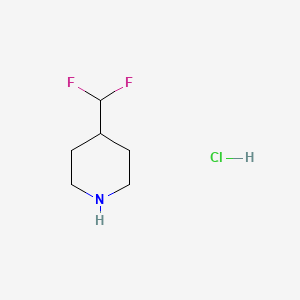
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Overview
Description
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .
Synthesis Analysis
The compound can be synthesized through two substitution reactions . It can also be used as a reagent to borylate arenes and to prepare fluorenylborolane .Molecular Structure Analysis
The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI code is 1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h9H,8,10-11H2,1-7H3 .Chemical Reactions Analysis
The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 309.21 . Its SMILES string is O=C (OC © ©C)N1CCC=C (B2OC © ©C © ©O2)C1 .Scientific Research Applications
Comprehensive Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Applications
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a versatile organoboron compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Organic Synthesis Intermediates: Organoboron compounds like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole are pivotal in organic synthesis. They are employed as intermediates in reactions such as Suzuki coupling , which is instrumental in forming carbon-carbon bonds . This particular compound’s stability and reactivity make it a valuable asset in constructing complex organic molecules.
Drug Development: In the pharmaceutical industry, this compound is utilized for the synthesis of drugs due to its borate and sulfonamide groups . These groups are key in the development of enzyme inhibitors and ligand drugs, which are essential for creating treatments for various diseases, including cancer and microbial infections.
Fluorescent Probes: The compound’s boronic ester bonds are used to create fluorescent probes. These probes are significant in detecting biological substances like hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines . The ability to identify these substances is crucial in biological assays and diagnostic applications.
Stimulus-Responsive Drug Carriers: Due to the compound’s ability to respond to microenvironmental changes such as pH, glucose, and ATP, it is used in constructing stimulus-responsive drug carriers . These carriers can deliver drugs like insulin and genes effectively by leveraging the formation and rupture of boronic ester bonds in different environments.
Crystallographic and Conformational Analyses: The compound is characterized for its crystal structure using techniques like X-ray diffraction and density functional theory (DFT) . These analyses are essential for understanding the physical and chemical properties of the compound, which can be applied in material science and engineering.
Physicochemical Property Studies: Researchers employ this compound to study molecular electrostatic potential and frontier molecular orbitals . These studies are fundamental in predicting the reactivity and stability of molecules, which is beneficial for designing new compounds with desired properties.
Asymmetric Synthesis of Amino Acids: The compound is also used in the asymmetric synthesis of amino acids. This application is significant in the production of chiral compounds , which are important for creating pharmaceuticals with specific biological activities .
Enzyme Inhibitor Research: Lastly, this compound’s role as an enzyme inhibitor is explored in research aimed at treating diseases. By inhibiting specific enzymes, researchers can develop drugs that target disease pathways more effectively .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Biochemical Pathways
The borylation process can affect various biochemical pathways, particularly those involving alkylbenzenes .
Pharmacokinetics
Similar compounds have been shown to have a melting point of 31°c , which may impact their bioavailability.
Result of Action
The borylation process can result in the formation of pinacol benzyl boronate , which can have various effects depending on the context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. For instance, the compound has a storage temperature of 2-8°C , suggesting that temperature can affect its stability. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWLZYOVWNCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671314 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
CAS RN |
1086111-09-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Thiazole-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




